molecular formula C11H22N2O4 B2388052 N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide CAS No. 346445-83-8

N-(2-methoxyethyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide

Cat. No.: B2388052
CAS No.: 346445-83-8
M. Wt: 246.307
InChI Key: FDMVXCDIGVTKQJ-UHFFFAOYSA-N
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Description

N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide is a synthetic organic compound that may have potential applications in various fields such as chemistry, biology, medicine, and industry. The compound’s structure includes functional groups that could participate in various chemical reactions, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide typically involves the reaction of ethanediamide with 2-methoxyethyl and 3-(propan-2-yloxy)propyl groups. The reaction conditions may include:

    Solvents: Common solvents like dichloromethane or ethanol.

    Catalysts: Acid or base catalysts to facilitate the reaction.

    Temperature: Controlled temperatures to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactors and continuous flow processes to ensure consistent quality and high yield. The use of automated systems for monitoring and controlling reaction parameters would be essential.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions could involve agents like lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions could occur at the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acids, or bases.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or aldehydes, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide could have several applications in scientific research:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Investigated for therapeutic properties or as a drug candidate.

    Industry: Utilized in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide exerts its effects would involve interactions with specific molecular targets. These could include:

    Enzymes: Inhibition or activation of enzymatic activity.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    Pathways: Involvement in metabolic or signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide: Unique due to its specific functional groups and structure.

    Other Ethanediamides: Compounds with similar backbones but different substituents.

    Methoxyethyl and Propyl Derivatives: Compounds with similar side chains but different core structures.

Uniqueness

The uniqueness of N-(2-methoxyethyl)-N’-[3-(propan-2-yloxy)propyl]ethanediamide lies in its combination of functional groups, which may confer distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N'-(2-methoxyethyl)-N-(3-propan-2-yloxypropyl)oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O4/c1-9(2)17-7-4-5-12-10(14)11(15)13-6-8-16-3/h9H,4-8H2,1-3H3,(H,12,14)(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDMVXCDIGVTKQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCCCNC(=O)C(=O)NCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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